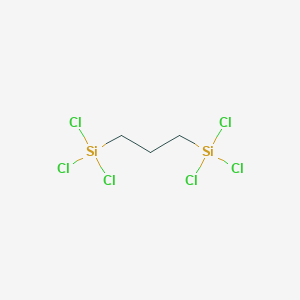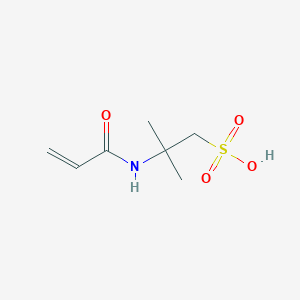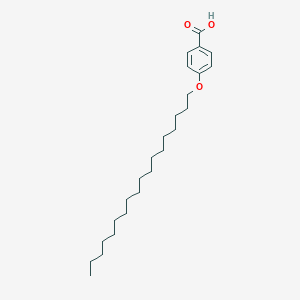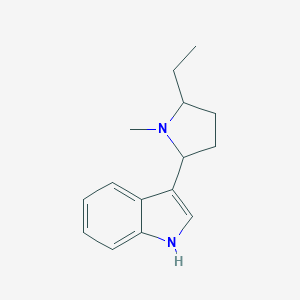
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid, anandamide, which is involved in pain regulation, mood, and appetite. URB597 has gained attention in the scientific community due to its potential therapeutic applications in the treatment of anxiety, depression, and pain.
Wirkmechanismus
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole works by inhibiting FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole increases the levels of anandamide in the brain, which can lead to analgesic and anxiolytic effects. Anandamide is also involved in the regulation of appetite and mood.
Biochemische Und Physiologische Effekte
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has been shown to increase anandamide levels in the brain, resulting in analgesic and anxiolytic effects. Anandamide is also involved in the regulation of appetite and mood. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its selectivity for FAAH. This allows for the specific inhibition of FAAH without affecting other enzymes or receptors. However, one limitation of using 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole is its short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole. One area of interest is its potential use in the treatment of anxiety and depression. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the long-term effects of 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole and its potential for abuse.
Synthesemethoden
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole can be synthesized using a multistep process starting with commercially available starting materials. The synthesis involves the formation of a pyrrolidine ring followed by the introduction of an indole ring and the addition of an ethyl group. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole can increase anandamide levels in the brain, resulting in analgesic and anxiolytic effects. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
19369-07-4 |
|---|---|
Produktname |
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole |
Molekularformel |
C15H20N2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-3-11-8-9-15(17(11)2)13-10-16-14-7-5-4-6-12(13)14/h4-7,10-11,15-16H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
SCSHLMQESUQPEU-UHFFFAOYSA-N |
SMILES |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
Synonyme |
3-(5-Ethyl-1-methyl-2-pyrrolidinyl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



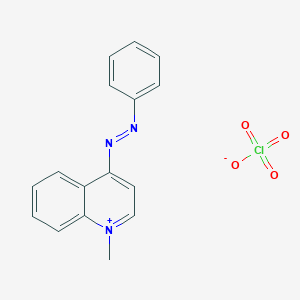
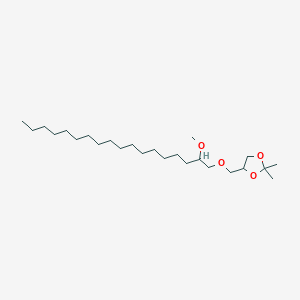
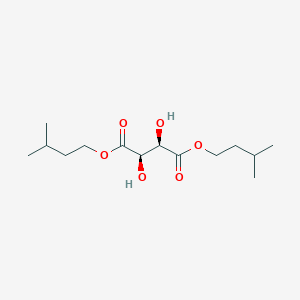
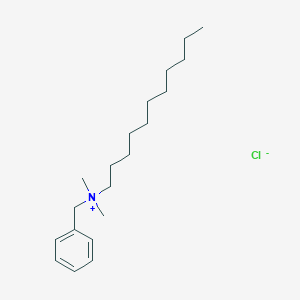
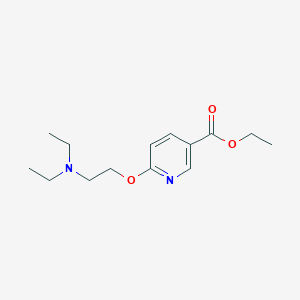
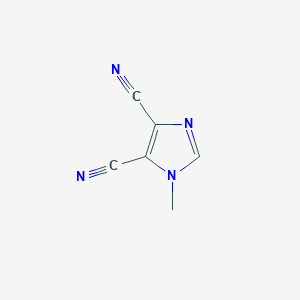
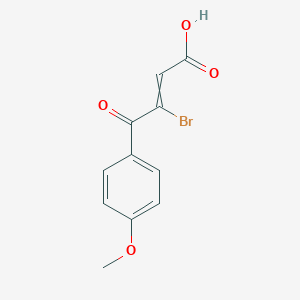

![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
